Acetamide-2,2,2-d3

Catalog No.
S3332558
CAS No.
23724-60-9
M.F
C2H5NO
M. Wt
62.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Acetamide-2,2,2-d3

CAS Number

23724-60-9

Product Name

Acetamide-2,2,2-d3

IUPAC Name

2,2,2-trideuterioacetamide

Molecular Formula

C2H5NO

Molecular Weight

62.09 g/mol

InChI

InChI=1S/C2H5NO/c1-2(3)4/h1H3,(H2,3,4)/i1D3

InChI Key

DLFVBJFMPXGRIB-FIBGUPNXSA-N

SMILES

CC(=O)N

Canonical SMILES

CC(=O)N

Isomeric SMILES

[2H]C([2H])([2H])C(=O)N

Acetamide-2,2,2-d3 is a deuterated derivative of acetamide, where the hydrogen atoms in the methyl group are replaced with deuterium isotopes. Its chemical formula is C2H5D3NO, and it is classified as a stable isotope-labeled compound. This compound is particularly useful in various research applications, especially in studies involving metabolic pathways and

Acetamide-2,2,2-d3 itself does not have a specific mechanism of action. Its primary function is as an internal standard in NMR spectroscopy. The deuterium substitution affects the chemical shift of its signal in the NMR spectrum, allowing researchers to calibrate their instruments and reference the positions of other signals in the sample [].

Application in Metabolism Studies

One crucial application of Acetamide-2,2,2-d3 lies in metabolism studies. Scientists can employ it to trace the metabolic pathways of various compounds within an organism. By introducing Acetamide-2,2,2-d3 into a system, researchers can monitor the incorporation of deuterium into downstream metabolites. This allows them to track the breakdown and transformation of the original compound within the body. For instance, a study investigating the metabolism of acetamide in rats utilized Acetamide-2,2,2-d3 to identify metabolic products containing the deuterium label [1].

Source

[1] The food contaminant acetamide is not an in vivo clastogen, aneugen, or mutagen in rodent hematopoietic tissue - NCBI )

Similar to its non-deuterated counterpart. Key reactions include:

  • Hydrolysis: The reaction with water produces acetic acid and ammonia:
    C2H5D3NO+H2OC2H4O2+NH3\text{C}_2\text{H}_5\text{D}_3\text{NO}+\text{H}_2\text{O}\rightarrow \text{C}_2\text{H}_4\text{O}_2+\text{NH}_3
  • Dehydration: Under specific conditions, acetamide can be dehydrated to form acetic anhydride.
  • Oxidation: Acetamide-2,2,2-d3 can be oxidized to produce various nitrogen-containing compounds .

Acetamide-2,2,2-d3 can be synthesized through various methods:

  • From Acetic Acid: By reacting deuterated ammonia with deuterated acetic acid under controlled conditions.
    C2H5D3NO=C2H5D3+NH3\text{C}_2\text{H}_5\text{D}_3\text{NO}=\text{C}_2\text{H}_5\text{D}_3+\text{NH}_3
  • Ammonolysis of Acetylacetone: This method involves the reaction of acetylacetone with deuterated ammonia under reductive amination conditions.
  • Hydration of Deuterated Acetonitrile: A more industrial approach involves hydrating deuterated acetonitrile to yield acetamide-2,2,2-d3 .

Acetamide-2,2,2-d3 has several notable applications:

  • Research Tool: It is widely used in metabolic studies and tracer experiments due to its isotopic labeling.
  • Pharmaceutical Development: The compound can serve as an intermediate in the synthesis of pharmaceutical agents.
  • Chemical Analysis: It is utilized in various analytical techniques such as nuclear magnetic resonance spectroscopy to study molecular structures and dynamics .

Interaction studies involving acetamide-2,2,2-d3 typically focus on its behavior in biological systems or its reactivity with other chemical species. The presence of deuterium allows for precise tracking of molecular interactions without interfering with the underlying chemistry. This capability is particularly valuable in pharmacokinetics and drug metabolism studies .

Several compounds share structural similarities with acetamide-2,2,2-d3. Below is a comparison highlighting their uniqueness:

Compound NameStructureUnique Features
AcetamideCH3CONH2Commonly used solvent; non-deuterated
N,N-Dimethylacetamide(CH3)2NCOCH3More widely used as a solvent; higher polarity
N-MethylacetamideCH3C(O)N(CH3)HUsed in organic synthesis; less stable than acetamide
N-Methyl-D3-acetamideC(D)H(N)(CH3)C(O)Similar isotopic labeling for metabolic studies

Acetamide-2,2,2-d3 stands out due to its specific isotopic labeling which provides unique advantages in research applications compared to its non-deuterated analogs .

XLogP3

-0.9

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H351 (100%): Suspected of causing cancer [Warning Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard

Health Hazard

Dates

Modify: 2024-04-14

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